N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-methylbenzamide hydrochloride
Description
N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-methylbenzamide hydrochloride is a synthetic small molecule featuring a bicyclic thiazolo[5,4-c]pyridine core substituted with an ethyl group at the 5-position and a 4-methylbenzamide moiety at the 2-position. Its structural uniqueness lies in the ethyl substituent, which modulates physicochemical and pharmacokinetic properties compared to analogues.
Properties
IUPAC Name |
N-(5-ethyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-4-methylbenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS.ClH/c1-3-19-9-8-13-14(10-19)21-16(17-13)18-15(20)12-6-4-11(2)5-7-12;/h4-7H,3,8-10H2,1-2H3,(H,17,18,20);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKXNAFKRRLQDRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=C(C=C3)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Factor Xa , a key enzyme in the coagulation cascade. Factor Xa plays a crucial role in blood clotting and inflammation, making it an important target for anticoagulant drugs.
Mode of Action
The compound acts as a direct inhibitor of Factor Xa . By binding to the active site of Factor Xa, it prevents the conversion of prothrombin to thrombin, a critical step in the coagulation cascade. This inhibition disrupts the coagulation process, preventing the formation of blood clots.
Biochemical Pathways
The inhibition of Factor Xa affects the coagulation cascade , a series of biochemical reactions that lead to the formation of a blood clot. By preventing the action of Factor Xa, the compound disrupts this cascade, reducing the formation of thrombin and ultimately, the formation of fibrin clots.
Result of Action
The molecular and cellular effects of the compound’s action result in anticoagulation . By inhibiting Factor Xa, the compound prevents the formation of blood clots, reducing the risk of thrombotic events such as stroke or pulmonary embolism.
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its target. .
Biological Activity
N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-methylbenzamide hydrochloride is a complex organic compound characterized by its unique thiazolo and pyridine fused ring structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities. However, comprehensive research specifically focusing on its biological activity is limited. This article aims to compile existing knowledge on the biological activity of this compound and related analogs, highlighting key findings from various studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 283.38 g/mol. The compound typically appears as a solid ranging in color from white to yellow and has a melting point around 201 °C .
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities:
Potential Biological Activities
- Kinase Inhibition : The thiazolo[5,4-c]pyridine scaffold has been explored for its kinase inhibitory properties. While specific data on this compound are scarce, related compounds have shown significant interactions with various kinases .
- Neuroprotective Effects : Compounds with similar structural features have demonstrated neuroprotective effects in preclinical studies .
- Anticoagulant Properties : Some analogs within the same chemical class have been noted for their anticoagulant properties .
Comparative Analysis of Related Compounds
To better understand the potential applications of this compound, it is helpful to compare it with other compounds that share structural similarities.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| GSK189254 | Similar thiazole-pyridine structure | Neuroprotective effects |
| Edoxaban | Contains thiazolo-pyridine moiety | Anticoagulant properties |
| 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine | Core structure without substitutions | Potential antimicrobial activity |
These compounds illustrate the diversity within this chemical class while highlighting the unique aspects of this compound regarding its specific substitutions and potential applications in drug development .
Case Studies and Research Findings
Despite the lack of direct studies on this compound itself, several related compounds provide insights into its potential biological activity:
- Neuroprotective Studies : A study on GSK189254 indicated significant neuroprotective effects against oxidative stress in neuronal cells . This suggests that similar compounds may possess protective qualities relevant to neurodegenerative diseases.
- Anticoagulation Research : Edoxaban's mechanism as an anticoagulant involves inhibition of factor Xa. This highlights the potential for similar thiazolo-pyridine derivatives to be developed as therapeutic agents for thrombus-related diseases .
- Antimicrobial Activity : The core structure of 5-methyl derivatives has been associated with antimicrobial properties. Investigations into these compounds suggest that modifications can enhance or inhibit such activities .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The compound is compared to two structurally related derivatives (Table 1):
Key Observations:
- Lipophilicity : The ethyl group in the target compound provides intermediate lipophilicity compared to the benzyl group in , which increases membrane permeability but may reduce aqueous solubility.
- Isotope Effects: The isotope-substituted derivative demonstrates enhanced metabolic stability due to deuterium or carbon-13 incorporation, a feature absent in the non-isotopic target compound .
Pharmacokinetic and Metabolic Profiles
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
